1,3-Dithiane, 2-(1-methyl-1-propenyl)- (CAS: 61685-41-4) is a highly specialized vinylogous acyl anion equivalent utilized in advanced organic synthesis. As a 2-alkenyl-1,3-dithiane, it undergoes deprotonation to form a highly delocalized allylic anion, enabling carbon-carbon bond formation at either the alpha or gamma position [1]. Unlike standard aliphatic dithianes that serve as simple masked aldehydes, this compound functions specifically as a masked 2-methyl-2-butenal (tiglic aldehyde) equivalent. Its primary procurement value lies in its ability to install a branched, alpha,beta-unsaturated framework in a single highly regioselective step, making it a critical building block for the synthesis of complex terpenoids, homoallylic alcohols, and gamma-lactones [1].
Substituting 1,3-Dithiane, 2-(1-methyl-1-propenyl)- with a generic 2-alkenyl-1,3-dithiane, such as 2-vinyl-1,3-dithiane, fundamentally compromises synthetic predictability and process efficiency. In generic unhindered vinyl dithianes, the alpha-position actively competes with the gamma-position during electrophilic attack, typically resulting in a difficult-to-separate mixture of regioisomers [1]. The specific presence of the 1-methyl group in CAS 61685-41-4 introduces severe steric bulk directly at the alpha-carbon of the allylic system. This steric shielding effectively blocks alpha-attack, forcing incoming electrophiles to react almost exclusively at the gamma-position [1]. For procurement and process scale-up, substituting this exact compound with a less substituted analog leads to drastically lower isolated yields of the desired gamma-product and significantly higher downstream chromatographic purification costs.
The 1-methyl substitution on the propenyl group provides critical steric control during reactions with electrophiles. When the lithiated anion of 1,3-Dithiane, 2-(1-methyl-1-propenyl)- is reacted with aldehydes, the addition occurs with exceptional regioselectivity at the gamma position, bypassing the sterically congested alpha site [1]. In contrast, unhindered comparators like 2-vinyl-1,3-dithiane often yield mixed alpha/gamma profiles, requiring extensive chromatography.
| Evidence Dimension | Gamma-alkylation regioselectivity |
| Target Compound Data | >95% gamma-addition product |
| Comparator Or Baseline | 2-Vinyl-1,3-dithiane (~40-60% mixed alpha/gamma addition) |
| Quantified Difference | >35% increase in regioselective purity |
| Conditions | Reaction of the lithiated dithiane with aliphatic aldehydes at -78°C in THF |
High regioselectivity eliminates the need for costly and time-consuming chromatographic separation of regioisomers, directly improving process yield.
Procuring 1,3-Dithiane, 2-(1-methyl-1-propenyl)- allows chemists to install a complete 5-carbon branched enal (tiglic) framework in a single umpolung coupling step. Using a standard non-vinylogous comparator like 1,3-dithiane requires initial alkylation, deprotection, and subsequent Wittig olefination to achieve the same structural motif [1]. This direct installation significantly streamlines the synthesis of homoallylic alcohols and downstream gamma-lactones.
| Evidence Dimension | Synthetic step count to branched enal motif |
| Target Compound Data | 1 step (direct gamma-alkylation) |
| Comparator Or Baseline | 1,3-Dithiane (3 steps: alkylation, deprotection, olefination) |
| Quantified Difference | Reduction of 2 synthetic steps |
| Conditions | Construction of 2-methyl-2-butenal derived frameworks in complex synthesis |
Reducing step count directly translates to lower raw material consumption, shorter production timelines, and higher overall process yields.
The extended pi-conjugation of the 2-(1-methyl-1-propenyl) system provides enhanced thermodynamic stability to the corresponding organolithium intermediate compared to standard aliphatic dithianes. This allows the allylic anion to remain stable at slightly elevated cryogenic temperatures, reducing the strict requirement for continuous -78°C cooling during prolonged addition phases [1].
| Evidence Dimension | Anion thermal stability limit |
| Target Compound Data | Stable up to -40°C without significant decomposition |
| Comparator Or Baseline | Standard 2-alkyl-1,3-dithianes (rapid decomposition or rearrangement above -60°C) |
| Quantified Difference | 20°C wider operational temperature window |
| Conditions | Lithiation with n-BuLi in THF, holding time prior to electrophile quench |
A wider temperature tolerance simplifies cryogenic reactor requirements and improves reproducibility during large-scale laboratory synthesis.
Due to its high gamma-regioselectivity, this compound serves as a highly effective precursor for synthesizing racemic homoallylic alcohols, which are subsequently resolved via lipase-catalyzed hydrolysis to produce high-value odorous cyclic ethers and natural gamma-lactones (e.g., whiskey lactone analogs) [1].
Where a complex natural product requires a 2-methyl-2-butenal fragment, this reagent allows direct coupling of the entire 5-carbon unit to an electrophilic core in a single step, bypassing multi-step olefination sequences [1].
In pharmaceutical development where strict structural control is required, the alpha-steric hindrance of the 1-methyl group ensures predictable gamma-attack, making it highly advantageous compared to unhindered vinyl dithianes that generate unacceptable levels of regioisomeric impurities [1].